2,4-Dinonilfenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,4-Dinonylphenol derivatives and related compounds has been explored in various studies. One approach involves the catalyzed coupling of nonyl phenol with dichlorodiethyl ether under specific conditions to prepare dinonylphenol ethylene glycol ether, an intermediate for surfactants with promising performance (Hann Yi, 2009). Another study describes the synthesis of 4,5-diethynyl-2-methoxylphenol, showcasing the methods for functionalizing phenolic compounds to achieve desired molecular architectures (Peng Mi-jun, 2012).

Molecular Structure Analysis

Molecular structure analyses often involve spectroscopic methods to elucidate the configuration and conformation of chemical compounds. For example, FT-IR and NMR spectroscopy have been employed to study the structure of synthesized compounds, providing valuable insights into their molecular geometry and electron distribution (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dinonylphenol and its derivatives can lead to various products with unique properties. Research into the electrochemical characterization of dinonylphenol derivatives reveals their potential in electronic devices due to defined and reversible redox processes (F. Cebeci et al., 2007). Additionally, studies on the synthesis and properties of related polymeric materials highlight the importance of structural modifications to achieve desired electronic and optical characteristics (Jianxin Jiang et al., 2009).

Physical Properties Analysis

The physical properties of 2,4-Dinonylphenol and its derivatives, such as solubility, melting point, and thermal stability, are crucial for their potential applications. Research on microporous polymeric networks related to dinonylphenol shows how structural variations can significantly affect physical properties like surface area and pore volume, impacting their use in applications like adsorption (Jianxin Jiang et al., 2009).

Chemical Properties Analysis

The chemical properties of 2,4-Dinonylphenol, including its reactivity and interaction with other substances, are influenced by its molecular structure. Studies on the coordination structure of complexes involving dinonylphenol derivatives provide insights into their binding characteristics and potential for use in complex formation and extraction processes (Jiyuan Li et al., 2017).

Aplicaciones Científicas De Investigación

Producción de Tensoactivos

2,4-Dinonilfenol es un ingrediente clave en la producción de tensoactivos no iónicos. Estos tensoactivos se utilizan ampliamente en industrias que van desde el cuidado del hogar y personal hasta los agroquímicos. La capacidad del compuesto para actuar como tensoactivo se deriva de su estructura, que le permite reducir la tensión superficial entre sustancias, convirtiéndolo en un componente esencial en detergentes y emulsionantes .

Optimización del Proceso de Destilación

En ingeniería química, this compound desempeña un papel en la optimización de los procesos de destilación. Un estudio demostró el uso de herramientas de simulación para determinar las mejores condiciones de operación para separar nonilfenol y dinonilfenol, con el objetivo de minimizar la producción de este último como subproducto, reduciendo así los costos operativos y mejorando la seguridad .

Polimerización

El compuesto se utiliza como emulsionante en procesos de polimerización. Sus propiedades ayudan en la producción de polímeros asegurando la distribución uniforme de las moléculas, lo cual es crucial para lograr las características deseadas del material en plásticos y resinas .

Solvente de Sabor y Fragancia

This compound se utiliza como solvente en la industria del sabor y la fragancia. Su estabilidad química y su poder de solvencia lo hacen adecuado para extraer y procesar aromatizantes, que luego se utilizan en productos alimenticios y perfumes .

Resinas Fenólicas

Este compuesto también está involucrado en la síntesis de resinas fenólicas. Estas resinas son conocidas por su alta resistencia mecánica, resistencia al calor y propiedades aislantes, lo que las hace valiosas en la producción de laminados, adhesivos y recubrimientos .

Agroquímicos

En el sector agrícola, this compound se utiliza para producir agroquímicos. Su efectividad en este campo se atribuye a su capacidad para actuar como precursor en la síntesis de diversos pesticidas y herbicidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .

Químicos Industriales

La versatilidad de this compound se extiende a su uso como materia prima en la fabricación de una amplia gama de productos químicos industriales. Estos productos químicos sirven para numerosas aplicaciones, incluyendo como aditivos en lubricantes, que mejoran el rendimiento y la longevidad de la maquinaria .

Desarrollador para Papel de Grabación Sensible a la Presión

Una aplicación única de this compound es su uso en la producción de desarrolladores para papel de grabación sensible a la presión. Esta aplicación requiere this compound de alta pureza, que se obtiene a través de procesos de síntesis específicos para garantizar el rendimiento del papel de grabación .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally related to 2,4-dinitrophenol, which is known to interact with oxidative phosphorylation processes

Mode of Action

Based on its structural similarity to 2,4-dinitrophenol, it may interact with oxidative phosphorylation processes . This interaction could potentially lead to changes in energy metabolism within the cell. More research is required to fully understand the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

If it acts similarly to 2,4-dinitrophenol, it may affect pathways related to energy metabolism, specifically oxidative phosphorylation The downstream effects of this interaction could include changes in energy production within the cell

Result of Action

If it acts similarly to 2,4-Dinitrophenol, it may lead to changes in energy metabolism within the cell

Propiedades

IUPAC Name |

2,4-di(nonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

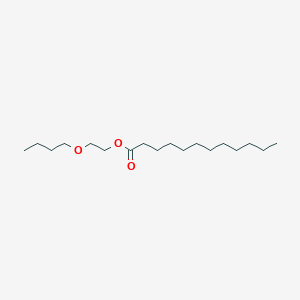

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAJTLLBHNHECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051698 | |

| Record name | 2,4-Dinonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Colorless to pale yellow liquid; [HSDB] | |

| Record name | Phenol, 2,4-dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224 °C at 15 mm Hg | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

127 °C, 260 °F (127 °C) (open cup) | |

| Record name | 2,4-Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.912 g/mL at 20 °C | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9X10-10 mm Hg at 25 °C (extrapolated) /Dinonylphenol/ | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS RN |

137-99-5 | |

| Record name | 2,4-Dinonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927XE902HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

ca. -13 °C | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,4-dinonylphenol interact with formaldehyde to form 2,2'-methylene-bis(4,6-dinonylphenol)?

A1: The research indicates that 2,4-dinonylphenol interacts with formaldehyde in an aqueous solution, specifically with methylene glycol, through hydrogen bonding []. This interaction facilitates the subsequent reaction where two molecules of 2,4-dinonylphenol are linked by a methylene bridge (-CH2-), resulting in the formation of 2,2'-methylene-bis(4,6-dinonylphenol). The study utilized ¹H NMR, IR spectroscopy, and thermogravimetry to confirm the formation of these hydrogen bonds and characterize the final bisphenol structure [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)

![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)